2-Chloro-6-nitropyridin-4-ol
Description
This compound features a hydroxyl group at position 4, a nitro group at position 3, and a chlorine substituent at position 2 on the pyridine ring. Its molecular formula is C₅H₃ClN₂O₃, with a molecular weight of 174.54 g/mol . Predicted physical properties include a boiling point of 408.2°C and a density of 1.664 g/cm³ . The compound’s strong acidity (pKa ≈ -2.59) is attributed to the electron-withdrawing effects of the nitro and chlorine groups, which stabilize the deprotonated hydroxyl group . It is stored under inert gas (N₂ or Ar) at 2–8°C, indicating sensitivity to moisture or oxidation .
Properties
Molecular Formula |
C5H3ClN2O3 |
|---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
2-chloro-6-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-1-3(9)2-5(7-4)8(10)11/h1-2H,(H,7,9) |
InChI Key |
VMPAPDGLVDEURR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitropyridin-4-ol typically involves the nitration and chlorination of pyridine derivatives. One common method includes dissolving pyridine in sulfuric acid, followed by the addition of nitric acid to introduce the nitro group. Subsequently, a chlorinating agent is added to introduce the chlorine atom. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to minimize the accumulation of potentially hazardous intermediates. This method allows for safer scale-up and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions
Substitution: Sodium acetate or cesium carbonate in the presence of acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 2-amino-6-nitropyridin-4-ol.
Reduction: Formation of 2-chloro-6-aminopyridin-4-ol.
Oxidation: Formation of 2-chloro-6-nitropyridin-4-one.
Scientific Research Applications
2-Chloro-6-nitropyridin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and hydroxyl groups contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its interaction with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Chloro-3-nitropyridin-4-ol with other chloro-nitro-pyridine derivatives and related heterocycles from the evidence:
Table 1: Key Properties of Selected Compounds
Key Comparisons:
Substituent Position and Reactivity: 2-Chloro-3-nitropyridin-4-ol exhibits a nitro group at position 3 and a hydroxyl group at position 4. This arrangement enhances acidity due to resonance stabilization of the deprotonated hydroxyl . In contrast, 2-Chloro-5-nitropyridine lacks a hydroxyl group, reducing its polarity and acidity .
Physical Properties :
- The nitro and hydroxyl groups in 2-Chloro-3-nitropyridin-4-ol contribute to its high boiling point (408.2°C) compared to simpler pyridines like 2-Chloro-5-nitropyridine , where data is unavailable .
- 2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol has a significantly higher molecular weight (285.46 g/mol) due to the iodinated and hydroxymethyl substituents, which may influence solubility and synthetic utility .
Synthetic Applications: 2-Chloro-3-nitropyridin-4-ol is marketed as a research intermediate (≥98% purity), likely for pharmaceutical or agrochemical synthesis .
Research Findings:
- Acidity and Stability : The strong acidity of 2-Chloro-3-nitropyridin-4-ol (pKa ≈ -2.59) makes it a candidate for catalytic or coordination chemistry, though its moisture sensitivity limits ambient applications .
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